2-(1-苯基三唑-4-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

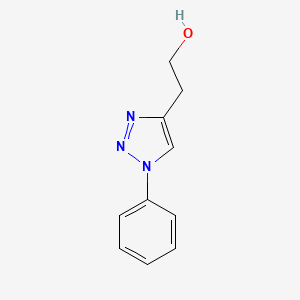

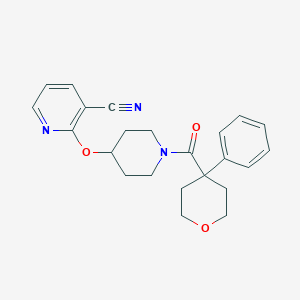

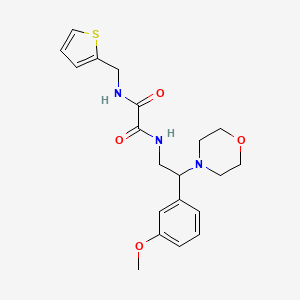

“2-(1-Phenyltriazol-4-yl)ethanol” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a phenyl group and an ethanol group . Triazole compounds are significant heterocycles that exhibit broad biological activities .

Molecular Structure Analysis

The molecular structure of “2-(1-Phenyltriazol-4-yl)ethanol” includes a triazole ring, a phenyl group, and an ethanol group . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The specific arrangement of these groups in the molecule could influence its properties and reactivity.Chemical Reactions Analysis

While specific chemical reactions involving “2-(1-Phenyltriazol-4-yl)ethanol” are not detailed in the available resources, it’s known that triazole compounds are highly reactive substrates for various reactions . They can undergo electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .科学研究应用

除草和抗真菌活性

2-(1H-1,2,4-三唑-1-基)乙醇,包括 2-(1-苯基三唑-4-基)乙醇,由于其除草和抗真菌活性而在农业和医药化学中具有重要意义。已经开发出一种获得这些取代三唑的方法,提高了它们在应用中的多样性和产量(Lassalas 等人,2017)。

抗惊厥活性

对 1-苯基/1-(4-氯苯基)-2-(1H-三唑-1-基)乙醇的新型酯衍生物的研究显示出显着的抗惊厥活性。这突出了该化合物在开发针对癫痫相关疾病的新疗法中的潜力(Doğan 等人,2018)。

合成工艺

2-(1-苯基三唑-4-基)乙醇及其相关化合物的衍生物的合成是研究的关键领域。已经探索了不同的合成方法和工艺参数的优化,以提高产量和生产效率(王金鹏,2013)。

晶体结构分析

已经对含有 1,2,4-三唑衍生物的化合物进行了深入的结构分析。这项研究有助于了解这些化合物在包括材料科学和药理学在内的各个领域的分子结构和潜在应用(Şahin 等人,2008)。

药理特性

1,2,4-三唑衍生物,包括 2-(1-苯基三唑-4-基)乙醇,已与各种药理特性相关,如抗炎、抗真菌和抗病毒活性。这一系列的生物活性突出了这些化合物在药物研究中的重要性(Gotsulya 等人,2018)。

毒性预测和药代动力学

已经进行研究来预测相关化合物的毒性和药代动力学,有助于评估这些物质的安全性潜力(Yeni 等人,2018)。

在聚合物化学中的应用

该化合物的衍生物已用于聚合物化学,展示了其在材料科学中的多功能性(Elladiou & Patrickios,2012)。

安全和危害

作用机制

Target of Action

Similar compounds such as ethanol have been found to interact with gaba receptors and glycine receptors . These receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission.

Mode of Action

For instance, ethanol binds to GABA, glycine, and NMDA receptors, modulating their effects .

Biochemical Pathways

Related compounds like ethanol are known to be metabolized by the hepatic enzyme alcohol dehydrogenase . This metabolism could potentially affect various biochemical pathways.

Pharmacokinetics

Ethanol, a related compound, is known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

Similar compounds have been found to exhibit anticonvulsant activity . These compounds showed protection against seizures induced in experimental models, suggesting potential neuroprotective effects.

Action Environment

It is known that the properties of alcohols, such as ethanol, can be influenced by factors such as temperature and ph .

属性

IUPAC Name |

2-(1-phenyltriazol-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-7-6-9-8-13(12-11-9)10-4-2-1-3-5-10/h1-5,8,14H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUJFIHTAAVVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2973920.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2973922.png)

![2-Chloro-1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2973923.png)

![1,7,8-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2973932.png)

![3-[3-(4-Fluorophenoxy)phenyl]-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2973937.png)

![2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2973938.png)